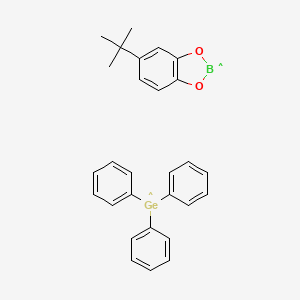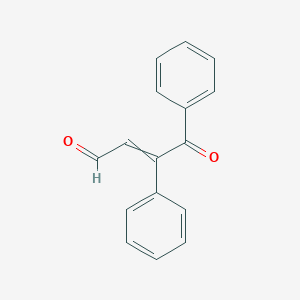![molecular formula C13H19NOTe B12527623 1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine CAS No. 652132-28-0](/img/structure/B12527623.png)
1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine is a compound that features a pyrrolidine ring substituted with a 2-[(4-methoxyphenyl)tellanyl]ethyl group. The presence of tellurium in its structure makes it an interesting subject for research due to the unique properties imparted by this element.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine can be achieved through a multi-step process involving the formation of the pyrrolidine ring followed by the introduction of the tellanyl group. One common method involves the reaction of 4-methoxyphenyl telluride with an appropriate pyrrolidine derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as halogenation, reduction, and substitution .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The tellanyl group can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the tellanyl group to a telluride.
Substitution: The compound can participate in substitution reactions where the tellanyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tellurium dioxide, while reduction could produce a telluride derivative .
Wissenschaftliche Forschungsanwendungen
1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other tellurium-containing compounds.
Biology: The compound’s unique properties make it a subject of interest in studies related to biological systems and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs that target specific molecular pathways.
Industry: It may be used in the development of materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism by which 1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tellanyl group can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{2-[(4-Methoxyphenyl)thio]ethyl}pyrrolidine: Similar structure but with sulfur instead of tellurium.
1-{2-[(4-Methoxyphenyl)selanyl]ethyl}pyrrolidine: Similar structure but with selenium instead of tellurium.
Uniqueness
The presence of tellurium in 1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine imparts unique properties such as higher atomic weight and different redox behavior compared to its sulfur and selenium analogs. These differences can lead to distinct biological and chemical activities .
Eigenschaften
CAS-Nummer |
652132-28-0 |
|---|---|
Molekularformel |
C13H19NOTe |
Molekulargewicht |
332.9 g/mol |
IUPAC-Name |
1-[2-(4-methoxyphenyl)tellanylethyl]pyrrolidine |
InChI |
InChI=1S/C13H19NOTe/c1-15-12-4-6-13(7-5-12)16-11-10-14-8-2-3-9-14/h4-7H,2-3,8-11H2,1H3 |
InChI-Schlüssel |
UGWKRHLNZXUOOT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)[Te]CCN2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-{4-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B12527540.png)
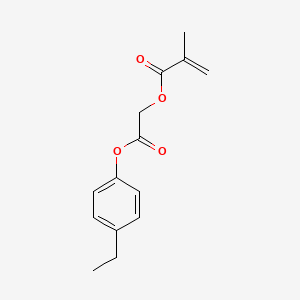
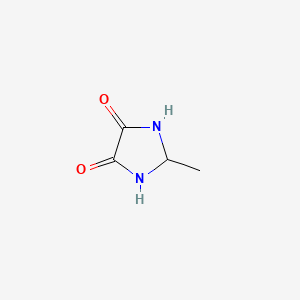
![N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine](/img/structure/B12527565.png)
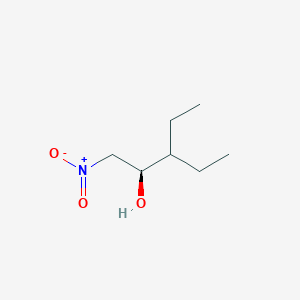
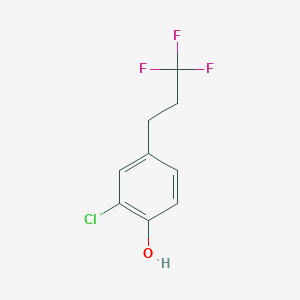
![3-[(Cyclohexylideneamino)oxy]propanenitrile](/img/structure/B12527586.png)
![2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine](/img/structure/B12527590.png)
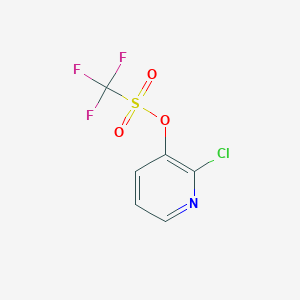
![3-({4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-yl}oxy)propan-1-ol](/img/structure/B12527604.png)
![N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide](/img/structure/B12527612.png)

